2-Hydrazinyl-4-phenylquinazoline
Overview
Description
2-Hydrazinyl-4-phenylquinazoline is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are used as building blocks in medicinal chemistry. The presence of the hydrazinyl group at the second position and the phenyl group at the fourth position of the quinazoline ring imparts unique chemical and biological properties to this compound.
Mechanism of Action
Target of Action
Quinazoline derivatives, including 2-Hydrazinyl-4-phenylquinazoline, have been found to exhibit a wide range of biological activities .
Mode of Action
Quinazoline derivatives have been found to interact with their targets in various ways, leading to changes in cellular processes . For instance, some quinazoline derivatives have been reported to inhibit enzyme activity, leading to downstream effects on cellular processes .
Biochemical Pathways
Quinazoline derivatives have been reported to affect various biochemical pathways, leading to a range of downstream effects .
Pharmacokinetics
The pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
Quinazoline derivatives have been reported to exhibit a range of biological activities, including antibacterial, antifungal, and anticancer activities .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interaction with its targets . .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2-Hydrazinyl-4-phenylquinazoline are not fully explored. Quinazoline derivatives have been found to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions often involves binding at the active sites of enzymes or proteins, leading to changes in their function .
Cellular Effects
Quinazoline derivatives have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Quinazoline derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Quinazoline derivatives have been reported to exhibit changes in their effects over time, including information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
Quinazoline derivatives have been reported to exhibit varying effects at different dosages, including threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
Quinazoline derivatives have been reported to interact with various enzymes or cofactors, and may influence metabolic flux or metabolite levels .
Transport and Distribution
Quinazoline derivatives may interact with transporters or binding proteins, and may influence their localization or accumulation .
Subcellular Localization
Quinazoline derivatives may be directed to specific compartments or organelles due to targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydrazinyl-4-phenylquinazoline typically involves the reaction of 2-aminobenzonitrile with hydrazine hydrate in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization to form the quinazoline ring.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions: 2-Hydrazinyl-4-phenylquinazoline undergoes various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form the corresponding azo compound.
Reduction: The quinazoline ring can be reduced to form the corresponding tetrahydroquinazoline derivative.
Substitution: The phenyl group can undergo electrophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under controlled conditions.
Substitution: Electrophilic reagents such as halogens or nitro groups are introduced using catalysts like iron(III) chloride or aluminum chloride.
Major Products:
Oxidation: Formation of azo compounds.
Reduction: Formation of tetrahydroquinazoline derivatives.
Substitution: Formation of substituted phenylquinazoline derivatives.
Scientific Research Applications
2-Hydrazinyl-4-phenylquinazoline has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various quinazoline derivatives with potential biological activities.
Biology: Investigated for its antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for treating various diseases, including cancer and bacterial infections.
Industry: Utilized in the development of new materials and as a catalyst in organic synthesis.
Comparison with Similar Compounds
2-Amino-4-phenylquinazoline: Lacks the hydrazinyl group, resulting in different biological activities.
2-Hydrazinyl-4-methylquinazoline: Contains a methyl group instead of a phenyl group, affecting its chemical reactivity and biological properties.
2-Hydrazinyl-4-chloroquinazoline: The presence of a chloro group alters its electronic properties and reactivity.
Uniqueness: 2-Hydrazinyl-4-phenylquinazoline is unique due to the combination of the hydrazinyl and phenyl groups, which imparts distinct chemical and biological properties. The hydrazinyl group enhances its reactivity towards various chemical transformations, while the phenyl group contributes to its lipophilicity and biological activity.
Properties
IUPAC Name |
(4-phenylquinazolin-2-yl)hydrazine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4/c15-18-14-16-12-9-5-4-8-11(12)13(17-14)10-6-2-1-3-7-10/h1-9H,15H2,(H,16,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJXCZPNRCFUDOC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC3=CC=CC=C32)NN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80393008 | |
Record name | 2-HYDRAZINYL-4-PHENYLQUINAZOLINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80393008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
23.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24816436 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
64820-60-6 | |
Record name | 2-HYDRAZINYL-4-PHENYLQUINAZOLINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80393008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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